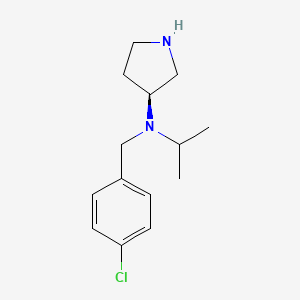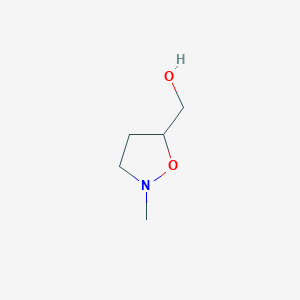
(2-Methyl-1,2-oxazolidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylisoxazolidin-5-yl)methanol is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoxazolidin-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (2-Methylisoxazolidin-5-yl)methanol are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(2-Methylisoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce various alcohols.
科学的研究の応用
Chemistry
In chemistry, (2-Methylisoxazolidin-5-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
Medicinally, (2-Methylisoxazolidin-5-yl)methanol and its derivatives are explored for their potential therapeutic effects. They are investigated for antiviral, antibacterial, and anticancer properties.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.
作用機序
The mechanism of action of (2-Methylisoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cellular metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Isoxazolidine: A similar compound with a five-membered ring containing nitrogen and oxygen.
Isoxazole: Another related compound, but with a different ring structure.
Oxazolidine: Similar in structure but with different substituents.
Uniqueness
What sets (2-Methylisoxazolidin-5-yl)methanol apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it particularly versatile in synthetic applications.
特性
CAS番号 |
167393-03-5 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
(2-methyl-1,2-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |
InChIキー |
VHUJAVUZMMXFLT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


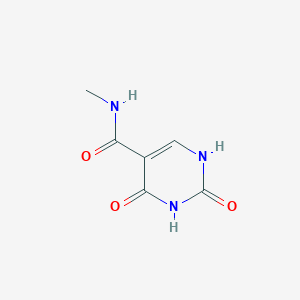
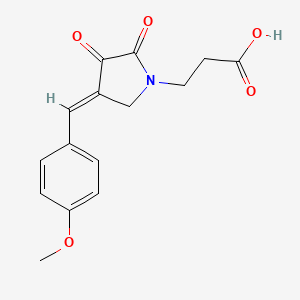
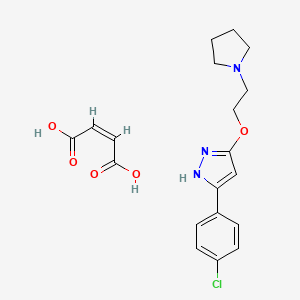
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
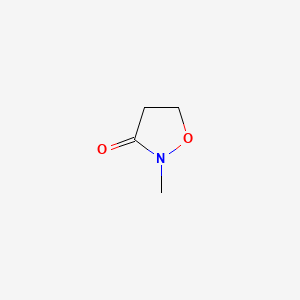
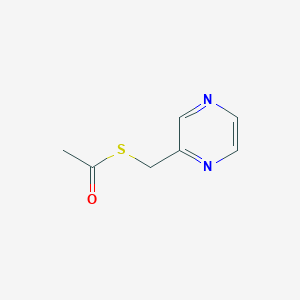
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
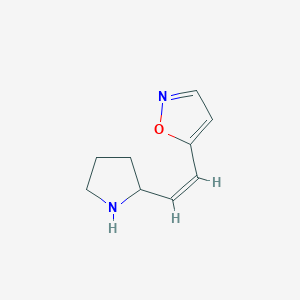
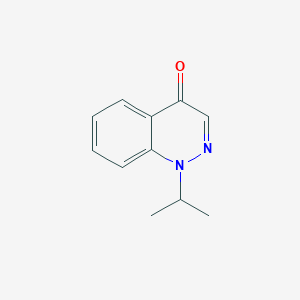
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
